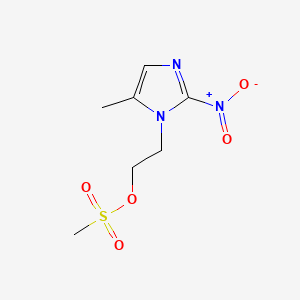
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, a 2-methylsulfonyloxyethyl group at the 1-position, and a nitro group at the 2-position. These functional groups confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate.
Attachment of the 2-methylsulfonyloxyethyl group: This step involves the reaction of the imidazole derivative with 2-methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyloxyethyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium azide can lead to the formation of azido derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., sodium azide, amines), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dimethyl-2-nitro-: This compound has two methyl groups at the 4 and 5 positions and a nitro group at the 2 position. It differs in its substitution pattern, which affects its reactivity and applications.
1H-Imidazole, 2-methyl-4-nitro-: This compound has a methyl group at the 2 position and a nitro group at the 4 position.
Properties
CAS No. |
62144-01-8 |
|---|---|
Molecular Formula |
C7H11N3O5S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C7H11N3O5S/c1-6-5-8-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3 |
InChI Key |
XHMLVNPDPRCCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















